4-[(4-Methoxyanilino)methyl]phenol
Description
4-[(4-Methoxyanilino)methyl]phenol is a secondary amine derivative featuring a phenol core substituted with a methyl group bearing a 4-methoxyaniline moiety. This compound is synthesized via the condensation of 4-methoxyaniline with a phenolic aldehyde, followed by reduction of the intermediate Schiff base using sodium borohydride (NaBH₄) in methanol and dichloromethane . The methoxy group at the para position of the aniline ring enhances electron density, influencing both reactivity and supramolecular interactions in crystal structures . Such compounds are of interest in pharmaceutical and agrochemical research due to their structural similarity to bioactive secondary amines, including antidepressants and analgesics .
Properties
CAS No. |
73351-21-0 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
4-[(4-methoxyanilino)methyl]phenol |
InChI |
InChI=1S/C14H15NO2/c1-17-14-8-4-12(5-9-14)15-10-11-2-6-13(16)7-3-11/h2-9,15-16H,10H2,1H3 |
InChI Key |
UVAUEVSLJSRJCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(4-Methoxyanilino)methyl]phenol can be synthesized via several methods. One common method involves the reduction of Schiff bases. For instance, the compound can be synthesized by reacting 4-methoxybenzaldehyde with 4-aminophenol to form a Schiff base, which is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, the synthesis of 4-[(4-Methoxyanilino)methyl]phenol may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy and anilino groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
4-[(4-Methoxyanilino)methyl]phenol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyanilino)methyl]phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the anilino group can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Reactivity and Functional Implications
- Electron-Donating Effects: The para-methoxy group in 4-[(4-Methoxyanilino)methyl]phenol donates electrons via resonance, stabilizing intermediates in reactions such as deprotection. However, compared to 4-methoxybenzylamino substituents, the 4-methoxyanilino group reduces deprotection efficiency due to weaker electron-withdrawing effects .
- Biological Activity: Compounds like 4-[Bis(thiazol-2-ylamino)methyl]phenol exhibit potent tyrosinase inhibition (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM). This highlights the role of heterocyclic substituents in enhancing enzyme binding . In contrast, the methoxy and anilino groups in 4-[(4-Methoxyanilino)methyl]phenol may favor interactions with neurotransmitter receptors, akin to antidepressants .
Supramolecular and Crystallographic Behavior
- Hydrogen Bonding: In 2-[(4-Methoxyanilino)methyl]phenol, intramolecular hydrogen bonding between the phenolic –OH and anilino –NH groups stabilizes the structure, influencing crystal packing .
- Halogen Effects: Chlorine substituents (e.g., in 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol) enhance halogen bonding, affecting solubility and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
